(3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid
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Overview
Description
(3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid is an organic compound with the molecular formula C10H14BNO3 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a dimethylcarbamoyl group and a methyl group
Preparation Methods
The synthesis of (3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-5-methylbenzoic acid and dimethylcarbamoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the dimethylcarbamoyl group.
Boronic Acid Formation:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The boronic acid group can participate in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium acetate. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Scientific Research Applications
(3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s boronic acid group allows it to interact with biological molecules, making it useful in the design of enzyme inhibitors and diagnostic agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes that contain serine or threonine residues in their active sites. The molecular pathways involved include the inhibition of proteases and other enzymes critical to various biological processes.
Comparison with Similar Compounds
(3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid can be compared with other boronic acid derivatives, such as:
(3-(Dimethylcarbamoyl)phenyl)boronic acid: Similar in structure but lacks the methyl group, which can affect its reactivity and applications.
(4-(Dimethylcarbamoyl)phenyl)boronic acid: The position of the dimethylcarbamoyl group is different, leading to variations in chemical behavior and biological activity.
(3-(Dimethylcarbamoyl)-5-fluorophenyl)boronic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
[3-(dimethylcarbamoyl)-5-methylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-7-4-8(10(13)12(2)3)6-9(5-7)11(14)15/h4-6,14-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJAQEOESIZFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(=O)N(C)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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